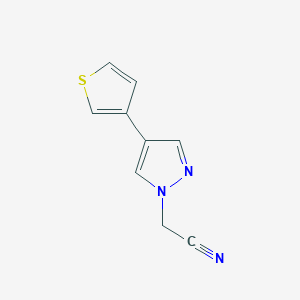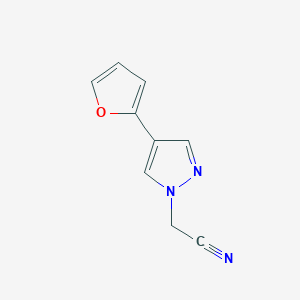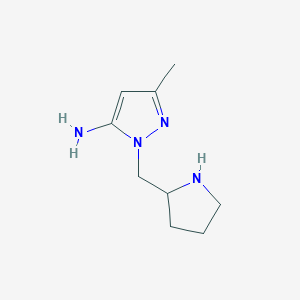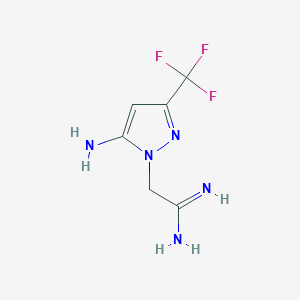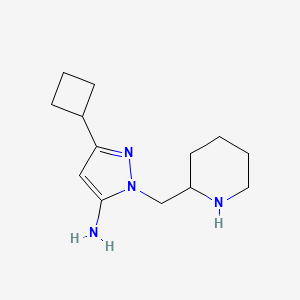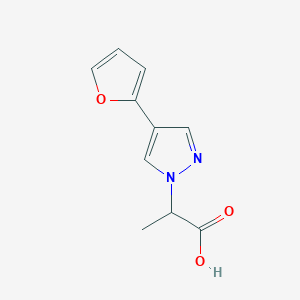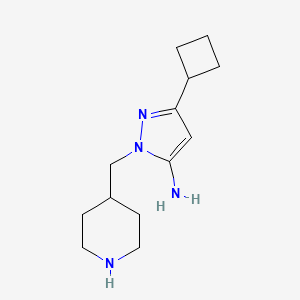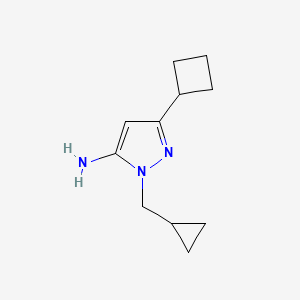
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol, commonly known as TBPP, is a heterocyclic compound with a variety of uses in scientific research. It has been studied for its potential applications in drug design, catalysis, and biochemistry. TBPP is a versatile compound, with a wide range of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol and its derivatives are primarily synthesized for structural analysis and potential applications in various fields, including organic electronics and medicinal chemistry. For instance, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of the title compound with a 1-methyl-1H-pyrazol-5-yl substituent. This process exemplifies the compound's utility in synthesizing complex molecules with potential biological activities or material properties Richter et al., 2009.
Intermediate in Biologically Active Compounds
Some derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol serve as intermediates in the synthesis of biologically active compounds. An example includes the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, showcasing its significance in pharmaceutical research Kong et al., 2016.
Fungicidal Activity
The compound and its variants have been explored for fungicidal activities. A study synthesized novel derivatives and tested them against various fungi, indicating moderate to excellent fungicidal activity. This demonstrates the compound's potential in agricultural chemistry for protecting crops against fungal diseases Mao et al., 2013.
OLEDs and Photophysical Properties
Derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol have been investigated for their photophysical properties and applications in organic light-emitting diodes (OLEDs). Studies on Pt(II) complexes containing pyrazole chelates derived from the compound show promising applications in OLEDs, with high efficiency and stability, indicating potential uses in electronic displays and lighting Huang et al., 2013.
Ambient-Temperature Synthesis
Research on the ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, highlights the chemical versatility and potential for efficient synthetic methodologies. These syntheses pave the way for creating a variety of compounds for further exploration in chemical and pharmaceutical applications Becerra et al., 2021.
Propiedades
IUPAC Name |
5-tert-butyl-2-piperidin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)9-5-4-6-13-8-9/h7,9,13-14H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUIFGVYBHYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






